4-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO4S2/c1-12-10-13(16)2-3-14(12)23(19,20)17-11-15(21-7-6-18)4-8-22-9-5-15/h2-3,10,17-18H,4-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFQCOMNINGQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2(CCSCC2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-methylbenzenesulfonamide typically involves multiple steps. The synthetic route often starts with the preparation of the tetrahydrothiopyran ring, followed by the introduction of the hydroxyethoxy group. The final steps involve the sulfonamide formation and the introduction of the fluorine atom. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 4-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-methylbenzenesulfonamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its applications, particularly in the fields of pharmaceuticals and agrochemicals, supported by relevant case studies and data.
Medicinal Chemistry
This compound has shown promise in various therapeutic areas, including:
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies have demonstrated cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating significant potency.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 15 |
| This compound | MCF-7 | 10 |
This suggests its potential as a lead compound for developing new anticancer agents.
Antimicrobial Properties
The compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics or antifungal agents. Its structure allows it to interact with bacterial cell membranes effectively, disrupting their integrity.
Enzyme Inhibition
The compound acts as an enzyme inhibitor, modulating specific biochemical pathways. This property is crucial for developing drugs targeting metabolic diseases or conditions requiring enzyme modulation.
Cytotoxicity Assessment
A study assessed the cytotoxic effects of several thiophene-based compounds, including this sulfonamide derivative. The results indicated significant activity against HepG2 and MCF-7 cell lines, reinforcing its potential as an anticancer agent.
Enzyme Interaction Studies
Research focused on the binding affinity of this compound to various enzymes involved in metabolic pathways. The findings suggest that it can effectively inhibit these enzymes, providing insights into its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorine atom and the sulfonamide group play crucial roles in its binding affinity and specificity. The hydroxyethoxy group and the tetrahydrothiopyran ring contribute to its overall stability and solubility. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide ()
- Key Differences: Replaces the thiopyran ring with a tetrahydro-2H-pyran (oxygen-based pyran), reducing sulfur-mediated hydrophobicity.
- Implications :
4-(2-Methyl-2-propanyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide ()
- Key Differences :
- Features a bulky tert-butyl (2-methyl-2-propanyl) group on the benzene ring and a trifluoroethyl substituent on the sulfonamide nitrogen.
- Lacks the thiopyran ring, instead incorporating a pyran system.
- Tert-butyl groups may sterically hinder interactions with enzymatic active sites compared to the smaller methyl group in the target compound.
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (, Compounds 7–9)
- Key Differences :
- Replaces the thiopyran linker with a 1,2,4-triazole-thione heterocycle.
- Incorporates 2,4-difluorophenyl and 4-X-phenylsulfonyl (X = H, Cl, Br) substituents.
- Implications: The triazole-thione system enables tautomerism (thione-thiol equilibrium), which may influence binding dynamics compared to the static thiopyran structure .
Functional Group Analysis
- Hydroxyethoxy vs. Thiophene/Trifluoroethyl : The hydroxyethoxy group in the target compound enhances solubility and hydrogen-bonding capacity, making it more suitable for aqueous environments compared to thiophene () or trifluoroethyl () .
- Thiopyran vs. Pyran/Triazole : Thiopyran’s sulfur atom may confer stronger hydrophobic interactions than pyran, while triazole-thiones () offer tautomerism-driven adaptability in binding .
Spectral and Structural Data
- IR Spectroscopy :
- NMR :
- The thiopyran methyl linker’s protons would appear as a multiplet near δ 3.0–4.0 ppm, distinct from the pyran methylene signals in (δ 3.5–4.5 ppm) .
Biological Activity
The compound 4-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-methylbenzenesulfonamide represents a novel chemical structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 331.43 g/mol. The structure includes a sulfonamide group, which is known for its pharmacological significance, particularly in antibacterial and antiviral applications.
Antiviral Properties
Research has indicated that compounds similar to the target structure exhibit antiviral properties, particularly against hepatitis B virus (HBV) and herpesviruses. For instance, a study on related thiopyran derivatives demonstrated significant antiviral activity against HBV with an IC50 value as low as 120 nM for certain analogues .
Table 1: Antiviral Activity of Related Compounds
| Compound Name | Virus Target | IC50 (nM) |
|---|---|---|
| Compound A | HBV | 120 |
| Compound B | HSV | 75 |
| Compound C | VZV | 200 |
The mechanism by which sulfonamide derivatives exert their antiviral effects often involves the inhibition of viral polymerases or other critical enzymes necessary for viral replication. The presence of the tetrahydrothiopyran moiety may enhance the compound's ability to penetrate cellular membranes and interact with viral components.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to This compound :
- Study on Anti-HBV Activity : A recent investigation highlighted that derivatives with similar structural motifs showed potent inhibition of HBV polymerase, emphasizing the importance of structural optimization in enhancing antiviral efficacy .
- Herpesvirus Inhibition : Another study reported that specific sulfonamide derivatives exhibited strong anti-herpesvirus activity, suggesting that modifications to the thiopyran ring could further improve therapeutic outcomes against herpes simplex viruses .
- Safety Profile and Pharmacokinetics : The pharmacokinetic properties of these compounds have been assessed in various preclinical models, showing favorable absorption and distribution characteristics, along with low toxicity profiles at therapeutic doses .
Q & A
Basic: What are the optimal synthetic routes for 4-fluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-methylbenzenesulfonamide?
Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of the thiopyran core followed by sulfonamide coupling. Key steps include:
- Nucleophilic substitution to introduce the 2-hydroxyethoxy group onto the thiopyran ring.
- Sulfonylation using 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond .
- Purification via column chromatography or recrystallization to isolate the product. Reaction progress should be monitored using thin-layer chromatography (TLC) with UV visualization .
Advanced: How can computational chemistry tools aid in predicting the three-dimensional conformation and reactivity of this compound?
Answer:
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can predict:
- Conformational flexibility of the tetrahydro-2H-thiopyran ring and its impact on binding to biological targets.
- Electrostatic potential maps to identify nucleophilic/electrophilic regions for reaction optimization.
- Docking studies to model interactions with enzymes or receptors, guiding structure-activity relationship (SAR) studies .
Basic: What spectroscopic techniques are essential for confirming the structural integrity of the compound?
Answer:
- ¹H/¹³C NMR : Assign peaks for the thiopyran methylene groups (~δ 2.5–3.5 ppm) and sulfonamide protons (~δ 7.0–8.0 ppm) .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks with <2 ppm error .
Advanced: What strategies are effective in resolving contradictions between predicted and observed biological activities?
Answer:
- Orthogonal assays : Use surface plasmon resonance (SPR) for binding affinity and enzymatic assays for functional validation.
- Metabolite profiling : LC-MS/MS to identify active metabolites or degradation products that may explain discrepancies.
- Crystallography : Co-crystallize the compound with its target to validate docking predictions .
Basic: How should reaction conditions be optimized to minimize byproducts during synthesis?
Answer:
- Temperature control : Maintain ≤0°C during sulfonylation to prevent sulfonic acid formation.
- Solvent selection : Use anhydrous DMF for moisture-sensitive steps.
- Stoichiometry : Use a 10% excess of the sulfonyl chloride to drive the reaction to completion .
Advanced: What in silico methods are suitable for assessing the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Tools like SwissADME or pkCSM estimate bioavailability, blood-brain barrier permeability, and CYP450 inhibition.
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding to transporters (e.g., P-glycoprotein) affecting absorption .
Basic: What purification methods ensure high yield and purity for this sulfonamide derivative?
Answer:
- Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–50%) to separate polar byproducts.
- Recrystallization : Ethanol/water mixtures yield crystalline products with >95% purity.
- HPLC : Reverse-phase C18 columns for final purity validation .
Advanced: How can reaction kinetics studies elucidate the mechanism of sulfonamide derivatization?
Answer:
- Pseudo-first-order kinetics : Monitor sulfonylation rates under varying pH and temperature to identify rate-limiting steps.
- Isotopic labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways.
- Computational modeling : Transition state analysis with Gaussian09 to identify intermediates .
Basic: What analytical methods validate the compound’s stability under various storage conditions?
Answer:
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 14 days.
- Stability-indicating HPLC : Monitor degradation products using a C18 column and UV detection at 254 nm .
Advanced: What interdisciplinary approaches are needed to explore its dual pharmacological and material science applications?
Answer:
- Pharmacology : Screen against kinase panels (e.g., Eurofins) for therapeutic potential.
- Material science : Study self-assembly properties via small-angle X-ray scattering (SAXS) and thermal stability with DSC/TGA.
- Hybrid studies : Use fluorescently labeled derivatives to track cellular uptake and material interactions simultaneously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
